![molecular formula C25H33Cl2N5O6 B2457220 17,18-Dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone CAS No. 148057-23-2](/img/structure/B2457220.png)
17,18-Dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone
Overview
Description
17,18-Dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone is a natural product found in Aster tataricus with data available.
Scientific Research Applications
Inhibition of the Innate Immune CDN Sensor STING
Astin C has been found to specifically inhibit the innate immune CDN Sensor STING . It impairs cGAS-STING signaling and the inflammatory responses . This finding provides a way to potentially manipulate STING-mediated clinical diseases .
Attenuation of Autoinflammatory Responses
Astin C has been shown to attenuate autoinflammatory responses in Trex1 cells and disease models . It specifically blocks the recruitment of IRF3 onto the STING signalosome .
Treatment of HSV-1 Infection
Mice treated with Astin C have been found to be more susceptible to HSV-1 infection . This suggests that Astin C could potentially be used in the treatment of HSV-1 infection .
Inhibition of cGAS-STING Signaling in Skin Disorders
Astin C has been found to inhibit cGAS-STING signaling in skin disorders . It specifically blocks the recruitment of IRF3 onto the STING signalosome and inhibits the STING-mediated inflammation .
Treatment of Cutaneous Disorders
The cGAS-STING signaling pathway, which Astin C inhibits, has been found to play crucial roles in the pathogenesis of cutaneous disorders . Molecules or therapeutics targeting the cGAS-STING pathway represent novel strategies for the treatment of skin disorders .
Inhibition of Inflammatory Signaling
Astin C has been found to specifically bind to the C-terminal activation pocket of STING and inhibit inflammatory signaling .
properties
IUPAC Name |
17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33Cl2N5O6/c1-3-15-22(35)31-18(12-33)23(36)30-17(13-8-6-5-7-9-13)10-19(34)28-16(4-2)25(38)32-11-14(26)20(27)21(32)24(37)29-15/h5-9,14-18,20-21,33H,3-4,10-12H2,1-2H3,(H,28,34)(H,29,37)(H,30,36)(H,31,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGAKIGNXGAAQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)N2CC(C(C2C(=O)N1)Cl)Cl)CC)C3=CC=CC=C3)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33Cl2N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Astin C |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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